methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride
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Overview
Description
methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that triazole derivatives have been reported to stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function or activity.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, indicating that they may affect a wide range of biochemical pathways .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, indicating that they may have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride typically involves the reaction of 2-methyl-1,2,4-triazole with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and temperatures ranging from 0-25°C.
Major Products Formed
Oxidation: Corresponding oxides of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-1,2,4-triazole-3-amine hydrochloride
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness
methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-6-3-5-7-4-8-9(5)2;/h4,6H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVNJSCNTLSHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NN1C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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